Cyclopaldic acid

説明

from Aspergillus duricaulis

特性

CAS番号 |

477-99-6 |

|---|---|

分子式 |

C11H10O6 |

分子量 |

238.19 g/mol |

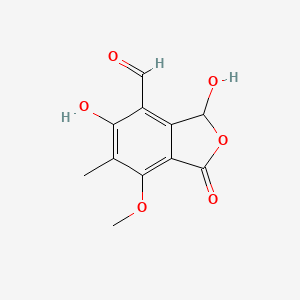

IUPAC名 |

3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3 |

InChIキー |

BHVGIMSTMICYNZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |

同義語 |

cyclopaldic acid |

製品の起源 |

United States |

Foundational & Exploratory

Natural sources of cyclopaldic acid (e.g., Penicillium, Aspergillus)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopaldic acid, a pentasubstituted isobenzofuranone, is a fungal secondary metabolite with a range of biological activities, including antifungal, phytotoxic, and potential pharmaceutical properties. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its production by fungal species of the Penicillium and Aspergillus genera. The document details the known producing species, quantitative data on its biological effects, and established experimental protocols for its isolation, purification, and characterization. Furthermore, this guide explores the current understanding of its biosynthesis, acknowledging the existing knowledge gaps and proposing avenues for future research. The information is presented to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a mycotoxin that has garnered interest due to its diverse biological activities. Structurally, it is a pentasubstituted isobenzofuranone[1]. First identified as a metabolic product of fungi, it has been shown to exhibit phytotoxicity, contributing to plant diseases, as well as antifungal properties against various plant pathogens[1][2]. The exploration of novel bioactive compounds for drug development has brought natural products like this compound to the forefront of scientific investigation. Understanding its natural sources and production is a critical first step in harnessing its potential. This guide aims to consolidate the current knowledge on the fungal producers of this compound, with a specific focus on species within the Penicillium and Aspergillus genera.

Natural Fungal Producers of this compound

This compound has been isolated from a variety of fungal species. The primary producers belong to the genera Penicillium and Aspergillus, which are ubiquitous molds found in diverse environments.

Penicillium Species

Several species of Penicillium have been identified as producers of this compound. These include:

-

Penicillium commune [3]

-

Penicillium carneum [3]

-

Penicillium mononematosum [3]

-

Penicillium viridicatum [3]

-

Penicillium polonicum [3]

-

Penicillium sp. CRM 1540 : An Antarctic marine sediment isolate[3].

-

Penicillium cyclopium [1]

Aspergillus Species

Certain species within the genus Aspergillus are also known to produce this compound:

It is noteworthy that some of these species, such as Aspergillus flavus, are also prolific producers of other mycotoxins like aflatoxins[5].

Quantitative Data

While specific production yields of this compound from various fungal strains are not extensively reported in the literature, data on its biological activity provides valuable quantitative insights.

Table 1: Antifungal Activity of this compound

| Target Fungus | Concentration (µg/mL) | Incubation Time (hours) | Growth Inhibition (%) | Reference |

| Macrophomina phaseolina | 100 | 96 | >90 | [3] |

| Macrophomina phaseolina | 50 | 96 | >70 | [3] |

| Rhizoctonia solani | 100 | 96 | >90 | [3] |

| Rhizoctonia solani | 50 | 96 | >70 | [3] |

| Geotrichum candidum | 100 | - | 40-65 | [3] |

| Botrytis cinerea | 100 | - | 40-65 | [3] |

| Fusarium solani | 100 | - | 40-65 | [3] |

| F. oxysporum f. sp. lycopersici | 100 | - | 40-65 | [3] |

Experimental Protocols

Fungal Culture and Metabolite Production

A general protocol for the cultivation of Penicillium species for the production of secondary metabolites, adapted from the study on Penicillium sp. CRM 1540, is as follows[3]:

-

Strain Reactivation: Reactivate the fungal strain on a suitable agar medium, such as 2% malt extract agar. Incubate at 15°C for 7 days.

-

Liquid Culture Inoculation: Transfer mycelial plugs from the agar plate to Erlenmeyer flasks containing a liquid medium (e.g., 2% malt extract broth).

-

Incubation: Incubate the liquid cultures at 15°C with shaking (150 rpm) for 20 days to allow for the production of secondary metabolites.

Extraction and Isolation of this compound

The following protocol for the extraction and isolation of this compound is based on the methodology described for Penicillium sp. CRM 1540[3].

-

Extraction:

-

Separate the fungal biomass from the culture broth by vacuum filtration.

-

Perform a liquid-liquid extraction of the culture medium with ethyl acetate (EtOAc) at a 3:1 ratio. Repeat this process five times.

-

Remove the solvent from the combined organic phases under reduced pressure to obtain the crude extract.

-

-

Fractionation:

-

Dissolve the crude extract in methanol to a concentration of 60 mg/mL.

-

Subject aliquots of the dissolved extract to reversed-phase High-Performance Liquid Chromatography (HPLC) for fractionation. A C8 column is suitable for this purpose.

-

Collect fractions at regular intervals.

-

-

Purification and Identification:

-

Combine fractions containing the compound of interest based on UPLC-DAD-QTOF analysis.

-

Further purify the selected fractions to yield pure this compound.

-

Confirm the structure of the isolated compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-ESIMS). The molecular formula of this compound is C₁₁H₁₀O₆[3].

-

Quantification of this compound by HPLC

A general workflow for the quantification of this compound in a fungal extract is outlined below.

Caption: Workflow for HPLC Quantification of this compound.

Biosynthesis of this compound

The biosynthesis of many fungal secondary metabolites, including mycotoxins, is often governed by a set of genes co-located in a biosynthetic gene cluster (BGC). These clusters typically contain a backbone enzyme, such as a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS), along with tailoring enzymes that modify the initial scaffold to produce the final complex molecule.

While the specific biosynthetic pathway and gene cluster for this compound have not yet been fully elucidated, its chemical structure strongly suggests a polyketide origin. Polyketides are synthesized by the repeated condensation of acetyl-CoA and malonyl-CoA units, a process catalyzed by PKSs.

Hypothetical Biosynthetic Pathway

A hypothetical pathway for the biosynthesis of this compound would likely involve a Type I iterative PKS. This large, multifunctional enzyme would catalyze the assembly of a polyketide chain from precursor units. Subsequent enzymatic reactions, likely catalyzed by tailoring enzymes encoded within the same gene cluster (e.g., oxidases, reductases, and cyclases), would then modify and cyclize the polyketide intermediate to form the final this compound structure.

Caption: Hypothetical Biosynthetic Pathway of this compound.

Future Research Directions

The elucidation of the this compound biosynthetic pathway presents a significant opportunity for future research. Key areas of investigation should include:

-

Genome Mining: Bioinformatic analysis of the genomes of known this compound-producing Penicillium and Aspergillus strains to identify putative PKS genes and associated gene clusters.

-

Gene Knockout and Heterologous Expression: Functional characterization of candidate genes through targeted gene deletion in the native producers or heterologous expression of the putative BGC in a model fungal host.

-

Biochemical Characterization: In vitro assays with purified enzymes from the identified BGC to confirm their specific roles in the biosynthetic pathway.

Conclusion

This compound is a bioactive fungal metabolite with potential applications in agriculture and medicine. Its production is primarily attributed to various species of Penicillium and Aspergillus. While methods for its isolation and characterization are well-established, and there is growing data on its biological activity, a significant knowledge gap exists concerning its biosynthesis at the genetic and enzymatic levels. Further research into the biosynthetic pathway of this compound will not only enhance our fundamental understanding of fungal secondary metabolism but could also pave the way for the biotechnological production of this and related compounds through metabolic engineering. This guide provides a solid foundation for researchers to build upon in their exploration of this intriguing natural product.

References

- 1. Frontiers | CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]

- 2. Antifungal activity of this compound from Antarctic Penicillium against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity of this compound from Antarctic Penicillium against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic products of microorganisms 167. This compound from Aspergillus duricaulis. 1. Production, isolation and bioloical properties [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cyclopaldic Acid: A Non-Specific Phytotoxin Inducing Cellular Disarray in Plants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Executive Summary

Cyclopaldic acid (CA), a pentasubstituted isobenzofuranone, is a secondary metabolite produced by various fungal species, including those from the genera Penicillium, Aspergillus, and Seiridium.[1] Initially recognized for its role in the canker disease of cypress trees, extensive research has revealed its potent, non-specific phytotoxicity across a broad range of plant species.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, physiological effects, and cellular targets of this compound in plants. It synthesizes quantitative data from studies on the model plant Arabidopsis thaliana and corroborates these findings with evidence from other affected species. Detailed experimental protocols and visual representations of the key signaling pathways are provided to support further research and potential applications in herbicide and pesticide development.

Introduction to this compound

This compound is a well-characterized fungal metabolite that plays a significant role in plant-pathogen interactions.[1] Its non-specific nature makes it a powerful tool for studying plant defense responses and a potential lead compound for the development of broad-spectrum herbicides.[2] The phytotoxicity of CA manifests as a range of symptoms including leaf chlorosis, necrosis, and growth inhibition.[2] These macroscopic effects are the result of a cascade of events at the cellular and molecular level, initiated by the disruption of fundamental physiological processes.

Phytotoxic Effects Across Plant Species

The non-specific phytotoxicity of this compound has been documented in both monocot and dicot plants. While the most detailed molecular studies have been conducted in Arabidopsis thaliana, visible symptoms of toxicity have been confirmed in several other species.

Quantitative Analysis of Phytotoxicity in Arabidopsis thaliana**

Studies using the model organism Arabidopsis thaliana have provided a quantitative understanding of the dose-dependent effects of this compound.

| Parameter | Concentration | Observation Time | Result | Source |

| Stem and Root Length | 10 µM | 7 days | Significant reduction in both stem and root length. | [3] |

| 100 µM | 7 days | More pronounced reduction in both stem and root length. | [3] | |

| Leaf Chlorosis | 10 µM | 24 hours | Formation of chlorotic areas on detached leaves. | [3] |

| 100 µM | 24 hours | Increased size and severity of chlorotic areas. | [3] | |

| Ion Leakage | 10 µM | 6 hours | Increased electrolyte leakage from leaf tissues. | [3] |

| 100 µM | 6 hours | Substantially increased electrolyte leakage. | [3] | |

| 10 µM | 24 hours | Continued increase in electrolyte leakage over time. | [3] | |

| 100 µM | 24 hours | High levels of electrolyte leakage, indicating severe membrane damage. | [3] | |

| Membrane-Lipid Peroxidation (MDA content) | 10 µM | 6 hours | Increased levels of malondialdehyde, an indicator of lipid peroxidation. | [3] |

| 100 µM | 6 hours | Significantly higher MDA levels compared to the lower concentration. | [3] | |

| 10 µM | 24 hours | Further increase in MDA content. | [3] | |

| 100 µM | 24 hours | Pronounced lipid peroxidation. | [3] | |

| Plasma Membrane H⁺-ATPase Activity | 10 µM | in vitro | Inhibition of ATP-phosphohydrolytic activity. | [3] |

| 100 µM | in vitro | Stronger inhibition of H⁺-ATPase activity. | [3] |

Observed Phytotoxicity in Other Plant Species

The phytotoxic effects of this compound are not limited to Arabidopsis. Similar symptoms have been observed in a variety of other plants, confirming its broad-spectrum activity.

| Plant Species | Concentration Range | Observed Effects | Source |

| Cypress (Cupressus spp.) | 10–100 µg/mL | Marked leaf chlorosis and necrosis in severed twigs; loss of electrolytes from shoot tissues. | [2] |

| Tomato (Lycopersicon esculentum) | 10–100 µg/mL | Wilting, chlorosis, and necrosis in cuttings. | [2] |

| Oat (Avena sativa) | 10–100 µg/mL | Chlorosis and necrosis in cuttings. | [2] |

| Mung Bean (Vigna radiata) | 10–100 µg/mL | Chlorosis and necrosis in cuttings. | [2] |

Mechanism of Action: A Multi-Target Approach

This compound exerts its phytotoxic effects by targeting multiple subcellular locations and disrupting several key cellular processes. This multi-pronged attack leads to a rapid breakdown of cellular homeostasis and ultimately, cell death.

The primary targets of this compound include:

-

Plasma Membrane: Inhibition of the plasma membrane H⁺-ATPase, leading to depolarization of the transmembrane potential.[2][3]

-

Mitochondria: Disruption of the mitochondrial network and induction of reactive oxygen species (ROS) overproduction.[2][3]

-

Vacuole: Disaggregation of the tonoplast, the vacuolar membrane, which triggers vacuole-mediated programmed cell death (PCD) and autophagy.[2][3]

These direct effects initiate a cascade of downstream signaling events that amplify the cellular damage.

Caption: Multi-target mechanism of this compound in plant cells.

Signaling Pathways Activated by this compound

The cellular damage induced by this compound triggers a complex network of signaling pathways associated with plant defense and stress responses. Quantitative real-time PCR (qRT-PCR) experiments have shown that this compound elicits the transcription of key genes involved in:

-

Immune Response: Upregulation of genes that regulate the immune response to necrotrophic fungi.[3]

-

Hormone Biosynthesis: Induction of genes related to the biosynthesis of jasmonate, ethylene, and salicylic acid, which are key hormones in plant defense signaling.[3]

-

Senescence and Programmed Cell Death (PCD): Activation of genes that mediate senescence and PCD, leading to a controlled dismantling of the cell.[3][4]

Caption: Signaling pathways activated by this compound-induced stress.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phytotoxicity. The following protocols are based on studies conducted on Arabidopsis thaliana and can be adapted for other plant species.

General Phytotoxicity Assay (Leaf Disc/Cutting)

This protocol provides a framework for observing macroscopic symptoms of phytotoxicity.

Caption: Generalized workflow for assessing phytotoxicity.

-

Plant Material: Collect leaf discs of a uniform size or prepare cuttings from healthy, mature plants.

-

Treatment: Place the plant material in a multi-well plate or petri dish containing a solution of this compound at various concentrations (e.g., 10 µM, 100 µM). Include a solvent control.

-

Incubation: Incubate the plates under controlled light and temperature conditions for a specified period (e.g., 24 to 72 hours).

-

Observation: Visually assess and photograph the development of symptoms such as chlorosis and necrosis. The affected area can be quantified using image analysis software.

Ion Leakage Assay

This assay measures the integrity of the plasma membrane.

-

Sample Preparation: Collect leaf discs and rinse them thoroughly with deionized water.

-

Treatment: Place a set number of leaf discs into a tube containing a known volume of deionized water and the desired concentration of this compound.

-

Measurement 1: After a specific incubation period (e.g., 6 hours), measure the electrical conductivity of the solution.

-

Total Ion Measurement: Boil the samples to cause complete cell lysis and release all electrolytes.

-

Measurement 2: After cooling to room temperature, measure the final conductivity.

-

Calculation: Express ion leakage as a percentage of the final conductivity.

Membrane-Lipid Peroxidation (MDA) Assay

This assay quantifies oxidative damage to lipids.

-

Homogenization: Homogenize leaf tissue, previously treated with this compound, in a solution of 0.1% trichloroacetic acid (TCA).[2]

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.[2]

-

Reaction: Mix the supernatant with a solution of 0.5% thiobarbituric acid (TBA) in 20% TCA.[2]

-

Incubation: Incubate the mixture at 95°C for 25 minutes.[2]

-

Measurement: Measure the absorbance at 532 nm and correct for non-specific absorbance at 600 nm.[2]

-

Calculation: Calculate the concentration of the MDA-TBA adduct using its extinction coefficient.

Plasma Membrane H⁺-ATPase Activity Assay

This in vitro assay measures the activity of a key plasma membrane enzyme.

-

Isolation of Plasma Membrane Vesicles: Isolate highly purified plasma membrane vesicles from root tissue using aqueous two-phase partitioning.[2]

-

Pre-incubation: Pre-incubate the membrane vesicles with this compound (e.g., 10 or 100 µM) or a known inhibitor like vanadate for 10 minutes.[2]

-

Reaction Initiation: Start the reaction by adding ATP.

-

Measurement: Determine the rate of ATP hydrolysis by quantifying the release of inorganic phosphate using a colorimetric assay.[2]

Conclusion and Future Directions

This compound is a potent, non-specific phytotoxin that disrupts multiple fundamental cellular processes in plants, leading to programmed cell death. Its well-documented effects on the plasma membrane, mitochondria, and vacuole, coupled with the activation of complex defense signaling pathways, make it a valuable subject for research in plant pathology and physiology. For drug development professionals, the multi-target mechanism of this compound presents an interesting model for the design of novel, broad-spectrum herbicides that may be less prone to the development of resistance.

Future research should focus on obtaining more detailed quantitative data on the effects of this compound in a wider range of agronomically important plant species. A deeper understanding of the molecular interactions between this compound and its cellular targets could pave the way for the development of more targeted and effective agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of this compound, a major toxin of Seiridium cupressi, its six derivatives, and iso-cyclopaldic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical stability of cyclopaldic acid under laboratory conditions

An In-depth Exploration of the Physical and Chemical Stability of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the physical and chemical stability of cyclopaldic acid, a bioactive fungal metabolite with recognized phytotoxic, insecticidal, and antifungal properties.[1][2] This document is intended for researchers, scientists, and drug development professionals who are investigating the potential applications of this compound and require a thorough understanding of its stability profile under various laboratory conditions.

This compound, a benzofuran derivative with the molecular formula C₁₁H₁₀O₆ and a molecular weight of 238 Da, possesses a unique chemical structure that includes aldehyde and carboxylic acid functional groups.[3] These reactive moieties, while contributing to its biological activity, also render the molecule susceptible to degradation under certain environmental conditions. A comprehensive understanding of its stability is therefore paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the design of accurate analytical methods.

Predicted Physicochemical Properties and Stability Profile

While specific experimental data on the stability of this compound is limited in the public domain, its chemical structure allows for the prediction of its behavior under various stress conditions. The presence of aldehyde, carboxylic acid, and a benzofuran core suggests potential degradation pathways that are crucial to consider in a laboratory setting.

General Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White crystalline solid | Based on descriptions from isolation studies.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, ethyl acetate). Limited solubility in nonpolar solvents and water. | The presence of polar functional groups (carboxylic acid, aldehyde, hydroxyl) suggests solubility in polar solvents. The overall aromatic structure limits water solubility. |

| Melting Point | Expected to be relatively high. | Crystalline solids with intermolecular hydrogen bonding potential (due to the carboxylic acid) typically have higher melting points. |

Predicted Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] Based on the functional groups present in this compound, the following degradation pathways are anticipated:

-

Hydrolysis: The ester linkage within the lactone ring, if present, and the potential for decarboxylation of the carboxylic acid group under acidic or basic conditions could be points of hydrolytic instability.

-

Oxidation: The aldehyde group is highly susceptible to oxidation, which could lead to the formation of a carboxylic acid. The phenolic hydroxyl group and the electron-rich benzofuran ring are also potential sites for oxidative degradation.

-

Photolysis: Exposure to UV or visible light can induce degradation, potentially through radical-mediated reactions involving the aromatic ring and the aldehyde group.

-

Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation, as well as potentially induce decarboxylation or other rearrangements.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted according to established guidelines. These studies involve subjecting a solution or solid sample of this compound to various stress conditions.

General Forced Degradation Protocol

A general workflow for conducting a forced degradation study on this compound is outlined below.

Caption: A general experimental workflow for conducting forced degradation studies on this compound.

Detailed Methodologies

2.2.1. Materials and Reagents:

-

This compound (pure reference standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance, pH meter, and volumetric glassware

2.2.2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

-

Mass Spectrometer (MS) detector (e.g., Q-TOF or Orbitrap) for accurate mass measurements and structural elucidation of degradation products.

-

Photostability chamber

-

Temperature-controlled ovens and water baths

2.2.3. Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Thermal Degradation: Heat the solid drug substance and a solution at 80°C for 48 hours.

2.2.4. Sample Analysis:

Samples from each stress condition should be analyzed at appropriate time points. The analysis would be performed using a stability-indicating HPLC method.

2.2.5. Development of a Stability-Indicating HPLC Method:

A reverse-phase HPLC method would be developed to separate this compound from its potential degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. MS detection would be used for identification.

Predicted Stability Data

The following tables summarize the expected outcomes of forced degradation studies on this compound.

Table 1: Summary of Predicted Degradation of this compound under Forced Conditions

| Stress Condition | Expected Observation | Potential Degradation Products |

| Acidic Hydrolysis (0.1 M HCl, 60°C) | Moderate degradation | Products of lactone ring opening, decarboxylation. |

| Basic Hydrolysis (0.1 M NaOH, 60°C) | Significant degradation | Products of lactone ring opening, potential rearrangements. |

| Oxidative (3% H₂O₂, RT) | Significant degradation | Oxidation of the aldehyde to a carboxylic acid, hydroxylation of the aromatic ring. |

| Photolytic (UV/Vis light) | Moderate degradation | Products of photodecomposition, potentially involving the aldehyde and aromatic ring. |

| Thermal (80°C, solid & solution) | Minor to moderate degradation | Acceleration of hydrolysis and oxidation, potential decarboxylation. |

Table 2: Hypothetical HPLC Data for this compound and its Degradation Products

| Peak | Retention Time (min) | Identity | UV λmax (nm) | [M+H]⁺ (m/z) |

| 1 | 5.2 | Degradant 1 (Oxidized) | 254, 310 | 255 |

| 2 | 8.7 | This compound | 254, 320 | 239 |

| 3 | 10.1 | Degradant 2 (Hydrolyzed) | 250 | 257 |

Visualization of Potential Degradation Pathways

The following diagram illustrates the predicted chemical transformations that this compound may undergo under various stress conditions.

Caption: Predicted degradation pathways of this compound under different stress conditions.

Conclusion

While experimental data on the stability of this compound is not yet widely available, its chemical structure provides a strong basis for predicting its stability profile. The presence of reactive functional groups, namely the aldehyde and carboxylic acid moieties, suggests that this compound is likely to be susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. The information and proposed methodologies presented in this technical guide offer a foundational framework for researchers to design and execute robust stability studies. A thorough understanding of the physical and chemical stability of this compound is a critical step in unlocking its full potential as a therapeutic agent or a valuable chemical scaffold. Further experimental investigation is highly encouraged to validate these predictions and establish a comprehensive stability profile for this promising natural product.

References

- 1. Biological activity of this compound, a major toxin of Seiridium cupressi, its six derivatives, and iso-cyclopaldic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic products of microorganisms 167. This compound from Aspergillus duricaulis. 1. Production, isolation and bioloical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 5. iris.cnr.it [iris.cnr.it]

Cyclopaldic Acid: A Technical Guide to Fungal Producers, Habitats, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known fungal producers of cyclopaldic acid, their diverse habitats, and the methodologies for its extraction, purification, and quantification. This compound, a bioactive fungal metabolite, has garnered interest for its potential applications in agriculture and pharmacology. This document aims to serve as a valuable resource for professionals engaged in natural product discovery and development.

Fungal Producers of this compound and Their Ecological Niches

This compound is produced by a variety of fungal species belonging to several genera, most notably Penicillium, Aspergillus, Pestalotiopsis, and Seiridium (also known as Diplodia). These fungi occupy a wide range of ecological niches, from extreme environments to plant tissues and food products.

Table 1: Known Fungal Producers of this compound and Their Habitats

| Fungal Genus | Species | Habitat/Source |

| Penicillium | Penicillium sp. CRM 1540 | Antarctic marine sediment[1] |

| Penicillium commune | Common indoor and food spoilage fungus[1] | |

| Penicillium carneum | Commonly found in meat products | |

| Penicillium mononematosum | Soil-borne fungus | |

| Penicillium viridicatum | Found in stored grains and other food products | |

| Penicillium polonicum | Associated with food spoilage[1] | |

| Penicillium cyclopium | A common mold found in a variety of environments | |

| Aspergillus | Aspergillus duricaulis | Soil fungus[2] |

| Pestalotiopsis | Pestalotiopsis sp. | Endophytic and pathogenic fungi of plants[1] |

| Seiridium | Seiridium cupressi (Diplodia cupressi) | Plant pathogen, causal agent of cypress canker[3] |

The diverse habitats of these fungi suggest that this compound may play various ecological roles, including antimicrobial defense and pathogenesis in plants. The isolation of a producing strain from an extreme environment like the Antarctic highlights the potential for discovering novel bioactive compounds from untapped microbial resources.

Quantitative Production of this compound

The production yield of this compound can vary significantly depending on the fungal strain, culture medium, and fermentation conditions. Limited quantitative data is available in the public domain, but some studies provide insights into the production levels.

Table 2: Reported Production Yields of this compound

| Fungal Species | Culture Medium | Production Yield | Reference |

| Penicillium sp. CRM 1540 | 2% Malt Extract Liquid Medium | 44.6 mg from 363.90 mg of crude extract | [4] |

Note: The yield from Penicillium sp. CRM 1540 is reported as the mass of purified this compound obtained from a given mass of the initial crude extract, not as a volumetric yield from the culture.

Optimizing fermentation parameters such as medium composition, temperature, pH, and aeration is crucial for enhancing the production of this compound for research and potential commercial applications.

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing fungi, followed by the extraction, purification, and quantification of the compound.

Fungal Cultivation for this compound Production

The following protocol is based on the cultivation of Penicillium sp. CRM 1540.[1]

-

Reactivation of Fungal Strain: The cryopreserved fungal strain is reactivated by culturing on 2% malt extract agar plates.

-

Incubation: The plates are incubated at 15°C for 7 days.

-

Inoculation of Liquid Culture: Three plugs of mycelium and agar (5 mm x 5 mm) are transferred from the agar plate to 250 mL Erlenmeyer flasks, each containing 150 mL of 2% malt extract liquid medium.

-

Fermentation: The flasks are incubated at 15°C on a rotary shaker at 150 rpm for 20 days to allow for the production of secondary metabolites, including this compound.

Extraction and Purification of this compound

The following protocol is a general method for the extraction and purification of this compound from fungal cultures.

-

Separation of Biomass and Culture Medium: After fermentation, the fungal biomass is separated from the liquid culture medium by vacuum filtration.

-

Liquid-Liquid Extraction: The culture medium is subjected to liquid-liquid extraction with ethyl acetate (EtOAc) at a ratio of 3:1 (EtOAc:medium). This step is repeated five times to ensure complete extraction of the compound.

-

Concentration of Crude Extract: The solvent from the combined ethyl acetate fractions is removed under reduced pressure to yield the crude extract.

-

Fractionation by Reversed-Phase HPLC: The crude extract is dissolved in methanol and subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) for fractionation. A C8 column is used with a gradient elution of water and acetonitrile containing 0.1% formic acid.

-

Isolation of this compound: The fractions containing this compound are identified, combined, and dried to yield the pure compound.

Quantification of this compound by HPLC-MS/MS

A sensitive and accurate method for the quantification of this compound in complex matrices involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: Samples are extracted with a solution of 1% formic acid in acetonitrile.

-

Chromatographic Separation: The separation is performed on a C18 reversed-phase column.

-

Mass Spectrometric Detection: The detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The following MS/MS transitions can be used for this compound: m/z 337/196 and 337/182.

-

Quantification: Quantification is achieved by using an internal standard, such as a fully carbon-13-labeled this compound, to correct for matrix effects.

Biosynthetic Pathway of this compound

A thorough review of the current scientific literature did not yield a well-elucidated and experimentally validated biosynthetic pathway for this compound. Fungal secondary metabolites like this compound are typically synthesized via complex enzymatic pathways, often involving polyketide synthases (PKSs) and a series of tailoring enzymes. The identification of the specific genes and enzymes responsible for the biosynthesis of this compound remains an area for future research. Elucidation of this pathway would be invaluable for metabolic engineering efforts to improve production yields and for the discovery of novel derivatives with enhanced bioactivities.

Conclusion

This technical guide has summarized the current knowledge on the fungal producers of this compound, their habitats, and methods for its production and analysis. While significant progress has been made in identifying producing organisms and developing analytical techniques, a key area for future investigation is the elucidation of the this compound biosynthetic pathway. Such knowledge will be instrumental in unlocking the full potential of this promising natural product for applications in the pharmaceutical and agrochemical industries.

References

- 1. Antifungal activity of this compound from Antarctic Penicillium against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic products of microorganisms 167. This compound from Aspergillus duricaulis. 1. Production, isolation and bioloical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Initial Toxicity Screening of Cyclopaldic Acid in Plant Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of cyclopaldic acid, a phytotoxic metabolite produced by various fungal species, using plant models. This document details the experimental protocols for assessing the phytotoxicity of this compound and presents quantitative data from key studies. Furthermore, it visualizes the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding of its mode of action.

Introduction to this compound and its Phytotoxicity

This compound (CA) is a mycotoxin produced by several fungal pathogens, including those from the genera Seiridium and Penicillium.[1][2] It is recognized as a non-specific phytotoxin, capable of inducing toxic effects in a variety of plant species, not limited to the host plants of the producing fungi.[3][4] The toxicological profile of this compound includes insecticidal, fungicidal, and herbicidal properties, making it a subject of interest for its potential applications and environmental impact.[1][4] In plants, CA has been shown to reproduce symptoms of fungal infections, such as leaf chlorosis and necrosis, and to inhibit growth.[4]

Core Toxicological Effects in Plant Models

Initial toxicity screening of this compound in plant models, particularly Arabidopsis thaliana, has revealed several key toxicological effects:

-

Growth Inhibition: CA significantly hampers both stem and root growth in seedlings.[5]

-

Induction of Chlorosis and Necrosis: Treatment with CA leads to the development of chlorotic areas on leaves and a reduction in chlorophyll content.[4][5]

-

Membrane Damage and Ion Leakage: The toxin compromises cell membrane integrity, leading to increased ion leakage.[1][6]

-

Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), such as hydrogen peroxide, leading to membrane-lipid peroxidation.[1][5][6]

-

Programmed Cell Death (PCD) and Autophagy: CA is a potent inducer of vacuole-mediated PCD and autophagy in plant cells.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the phytotoxic effects of this compound.

Table 1: Effects of this compound on Arabidopsis thaliana Seedling Growth and Physiology

| Parameter | Concentration (µM) | Observation Time | Effect | Reference |

| Stem and Root Growth | 100 | 7 days | Significant reduction | [5] |

| Root H+ Extrusion | 10 and 100 | 24 hours | Inhibition | [5] |

| Chlorotic Lesion Area | 10 and 100 | 24 hours | Concentration-dependent increase | [5] |

| Chlorophyll Content | 10 and 100 | 3 days | Concentration-dependent reduction | [5] |

| Ion Leakage (REC %) | 10 and 100 | 6 and 24 hours | Concentration- and time-dependent increase | [5] |

| Hydrogen Peroxide Production | 10 and 100 | 6 and 24 hours | Concentration- and time-dependent increase | [5] |

| Malondialdehyde (MDA) Production | 100 | 6 and 24 hours | Time-dependent increase | [5] |

Table 2: Antifungal Activity of this compound Against Phytopathogenic Fungi

| Fungal Species | Concentration (µg/mL) | Observation Time (hours) | Growth Inhibition (%) | Reference |

| Macrophomina phaseolina | 100 | 96 | > 90 | [2] |

| Macrophomina phaseolina | 50 | 96 | > 70 | [2] |

| Rhizoctonia solani | 100 | 96 | > 90 | [2] |

| Rhizoctonia solani | 50 | 96 | > 70 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the toxicity screening of this compound in plant models.

4.1. Plant Material and Growth Conditions

-

Plant Model: Arabidopsis thaliana is a commonly used model organism.

-

Growth Medium: Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar is standard.

-

Growth Conditions: Plants are typically grown in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-24°C), and light intensity.

4.2. Phytotoxicity Assays

-

Seed Germination Assay:

-

Sterilize seeds with a suitable agent (e.g., ethanol, bleach).

-

Plate seeds on MS medium supplemented with various concentrations of this compound.

-

Incubate under controlled growth conditions.

-

Measure germination rates and seedling growth (root and shoot length) at specified time points.

-

-

Root Elongation Assay:

-

Germinate seeds on standard MS medium.

-

Transfer seedlings of uniform size to new plates containing MS medium supplemented with different concentrations of this compound.

-

Mark the initial position of the root tip.

-

Measure root elongation after a defined period (e.g., 24-72 hours).

-

-

Leaf Chlorosis and Necrosis Assay:

4.3. Biochemical Assays for Oxidative Stress

-

Ion Leakage Measurement:

-

Excise leaf discs from treated and control plants.

-

Float the discs in deionized water and measure the initial electrical conductivity of the solution.

-

Boil the samples to induce maximum ion leakage and measure the final electrical conductivity.

-

Calculate relative electrical conductivity (REC) as an indicator of membrane damage.

-

-

Hydrogen Peroxide (H₂O₂) Detection:

-

Infiltrate leaf tissues with a 3,3'-diaminobenzidine (DAB) solution.

-

Incubate in the dark to allow for the reaction between DAB and H₂O₂ in the presence of peroxidases, forming a brown precipitate.

-

Destain the leaves to visualize the brown spots indicating H₂O₂ accumulation.[5]

-

-

Lipid Peroxidation (MDA) Assay:

-

Homogenize plant tissue in a suitable buffer.

-

React the homogenate with thiobarbituric acid (TBA) at high temperature.

-

Measure the absorbance of the resulting pink-colored complex (MDA-TBA adduct) spectrophotometrically.

-

4.4. Cell Viability and Programmed Cell Death (PCD) Analysis

-

Protoplast Isolation and Viability Staining:

-

Digest plant tissue (e.g., leaves) with cell wall-degrading enzymes to release protoplasts.

-

Treat protoplasts with this compound.

-

Stain with viability dyes (e.g., fluorescein diacetate for live cells and propidium iodide for dead cells).

-

Visualize and quantify viable and non-viable cells using fluorescence microscopy.

-

-

Confocal Microscopy for Subcellular Changes:

Visualizing Mechanisms and Workflows

5.1. Signaling Pathway of this compound-Induced Phytotoxicity

The following diagram illustrates the proposed signaling pathway for this compound's toxic effects in plant cells.

Caption: Proposed mechanism of this compound phytotoxicity.

5.2. Experimental Workflow for Initial Toxicity Screening

The diagram below outlines a typical experimental workflow for the initial toxicity screening of this compound in a plant model like Arabidopsis thaliana.

Caption: Workflow for this compound toxicity screening.

Conclusion

The initial toxicity screening of this compound in plant models reveals its potent phytotoxic nature, characterized by growth inhibition, oxidative stress, and induction of programmed cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to assess the toxicological properties of this and other mycotoxins. The visualized pathways and workflows offer a clear and concise understanding of the mechanisms of action and the experimental approaches for their investigation. This information is crucial for professionals in drug development and environmental safety to evaluate the potential risks and applications of such bioactive compounds.

References

- 1. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activity of this compound from Antarctic Penicillium against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of this compound, a major toxin of Seiridium cupressi, its six derivatives, and iso-cyclopaldic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Cyclopaldic Acid in Cypress Canker Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypress canker, a devastating disease affecting Cupressus species worldwide, is primarily caused by fungi of the genus Seiridium, including S. cardinale, S. cupressi, and S. unicorne.[1][2] These pathogens produce a suite of phytotoxic secondary metabolites, with cyclopaldic acid (CA) being a principal non-specific toxin involved in disease development.[3][4] The fungus penetrates the host through wounds, producing necrotic lesions in the bark and disrupting the flow of sap, which leads to branch dieback and eventual tree mortality.[1][5] this compound plays a crucial role in pathogenesis by inducing a cascade of cellular events that mimic the symptoms of the disease, including chlorosis, necrosis, and tissue damage.[6][7] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, presenting quantitative data on its phytotoxic effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows involved in its mode of action.

Pathogenesis and Symptomatology

Seiridium fungi infect cypress trees through natural fissures or wounds in the bark.[2][5] Once established, the fungus colonizes the cortical parenchyma and phloem, producing toxins that kill host cells.[3] This leads to the formation of sunken, resinous cankers on branches and stems.[8][9] The toxins disrupt the tree's vascular system, impeding water and nutrient transport, which results in the characteristic "flagging" of branches—foliage turning yellow, then reddish-brown, and ultimately dying.[1][9] The necrosis of cankered bark progresses until the branch or stem is girdled, causing the death of the distal parts of the plant.[3] The ability of this compound to reproduce these symptoms when applied to host and non-host plants underscores its significance as a key virulence factor.[4][6]

Quantitative Phytotoxicity of this compound

This compound induces significant cellular damage in a concentration-dependent manner. Studies on the model plant Arabidopsis thaliana provide quantitative insights into its phytotoxic effects. The following tables summarize key data from these investigations.[3]

Table 1: Effect of this compound on Physiological Parameters in A. thaliana Leaves

| Parameter | Concentration | 6 hours | 24 hours | Unit |

| Ion Leakage | 10 µM | Increased | Further Increased | REC (%) |

| (Relative Electrical Conductivity) | 100 µM | Increased | Further Increased | REC (%) |

| Membrane-Lipid Peroxidation | 10 µM | Not specified | Increased | nmol/g FW |

| (Malondialdehyde Content) | 100 µM | Not specified | Increased | nmol/g FW |

| Hydrogen Peroxide Production | 10 µM | Increased | Increased | - |

| (DAB Staining) | 100 µM | Increased | Increased | - |

| Total Chlorophyll Content | 10 µM | Not specified | Decreased | mg/g FW |

| 100 µM | Not specified | Decreased | mg/g FW |

*REC (%): Relative Electrical Conductivity, an index of membrane damage.[3] **FW: Fresh Weight.[3]

Table 2: Antifungal Activity of this compound against Phytopathogenic Fungi

| Fungal Species | Concentration (µg/mL) | Time (hours) | Growth Inhibition (%) |

| Rhizoctonia solani | 100 | 72 | >90 |

| 50 | 72 | Not specified | |

| 25 | 72 | 32.85 | |

| Macrophomina phaseolina | 100 | 96 | 96.13 |

| 100 | 72 | 89.94 | |

| 100 | 48 | 34.42 | |

| 100 | 24 | 21.68 | |

| Geotrichum candidum | 100 | Not specified | 40-65 |

| Botrytis cinerea | 100 | Not specified | 40-65 |

| Fusarium solani | 100 | Not specified | 40-65 |

Data compiled from Samperna et al., 2022 and Rodrigo et al., 2023.[3][10]

Molecular Mechanism of Action and Signaling Pathways

This compound exerts its phytotoxic effects by targeting multiple subcellular compartments, leading to a complex signaling cascade that culminates in programmed cell death (PCD).

Primary Cellular Targets

-

Plasma Membrane H+-ATPase: this compound inhibits the plasma membrane proton pump (H+-ATPase). This inhibition leads to the depolarization of the transmembrane potential, disrupting ion homeostasis and cellular transport processes.[3][6]

-

Mitochondria: The toxin disrupts the mitochondrial network, impairing mitochondrial function and leading to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3][6] This oxidative burst contributes significantly to cellular damage.

-

Vacuole: this compound causes the disgregation of the tonoplast (vacuolar membrane). The rupture of the vacuole releases hydrolytic enzymes into the cytosol, triggering a specific form of plant PCD known as vacuole-mediated cell death.[3][6]

Host Defense and Cell Death Signaling

The cellular damage initiated by this compound elicits a response from the plant's immune system. qRT-PCR experiments have shown that CA treatment leads to the transcriptional upregulation of key genes involved in plant defense against necrotrophic fungi, hormone biosynthesis (implicating jasmonic acid and salicylic acid pathways), senescence, and programmed cell death.[3][4] For instance, the expression of senescence-associated gene SAG13 and the vacuolar processing enzyme γVPE, which has caspase-1-like activity critical for vacuolar-mediated PCD, is significantly increased upon CA treatment.[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pathogenic role of this compound.

Extraction and Purification of this compound

This protocol is adapted from Samperna et al. (2022).[11]

-

Fungal Culture: Culture Diplodia cupressi (syn. Seiridium cupressi) in a suitable liquid medium to allow for the secretion of secondary metabolites.

-

Filtrate Acidification: After the incubation period, separate the mycelium from the culture broth by filtration. Acidify the resulting fungal culture filtrate to pH 4 with HCl.

-

Solvent Extraction: Perform an exhaustive extraction of the acidified filtrate with ethyl acetate (EtOAc). Pool the organic phases.

-

Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield an oily residue.

-

Purification: Wash the residue with chloroform (CHCl₃) to remove nonpolar impurities. Further purify the washed residue by column chromatography.

-

Crystallization: Crystallize the purified compound from a methanol/chloroform (1:1, v/v) mixture, and then recrystallize from water to obtain pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of this compound, a major toxin of Seiridium cupressi, its six derivatives, and iso-cyclopaldic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salicylic Acid and Jasmonic Acid Pathways are Activated in Spatially Different Domains Around the Infection Site During Effector-Triggered Immunity in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal activity of this compound from Antarctic Penicillium against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. This compound, seiridin, and sphaeropsidin A as fungal phytotoxins, and larvicidal and biting deterrents against Aedes aegypti (Diptera: Culicidae): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cyclopaldic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of cyclopaldic acid from fungal culture filtrates. The methodology is based on established procedures and is intended to be a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a mycotoxin with a range of biological activities, including antifungal and phytotoxic properties. It is a polyketide metabolite produced by several species of fungi, most notably from the genera Penicillium and Aspergillus.[1][2][3] The isolation and purification of this compound are essential for further investigation into its potential therapeutic applications and for use as a standard in analytical studies. This protocol outlines the key steps from fungal culture to the acquisition of pure this compound.

Fungal Strain and Culture Conditions

The production of this compound is highly dependent on the fungal strain and the culture conditions employed. Penicillium sp. has been identified as a notable producer of this compound.[1][4][5]

Table 1: Fungal Strain and Inoculum Preparation

| Parameter | Description |

| Fungal Strain | Penicillium sp. CRM 1540 |

| Reactivation Medium | 2% Malt Extract Agar (20 g/L malt extract, 20 g/L agar) |

| Incubation Temperature | 15°C |

| Incubation Time | 7 days |

Protocol for Fungal Culture:

-

Reactivate the Penicillium sp. strain on 2% malt extract agar plates.

-

Incubate the plates at 15°C for 7 days to allow for sufficient growth and sporulation.[4]

-

Aseptically transfer three plugs of mycelium and agar (approximately 5 mm x 5 mm) from the edge of the culture to Erlenmeyer flasks.[4]

-

Each 250 mL Erlenmeyer flask should contain 150 mL of 2% malt extract liquid medium.[4]

-

Incubate the liquid cultures at 15°C with agitation (150 rpm) for 20 days to facilitate the production of secondary metabolites, including this compound.[4]

Extraction of this compound

Following the incubation period, the fungal biomass is separated from the liquid culture, and the this compound is extracted from the filtrate using a suitable organic solvent.

Table 2: Extraction Parameters

| Parameter | Description |

| Extraction Method | Liquid-Liquid Extraction |

| Solvent | Ethyl Acetate (EtOAc) |

| Solvent to Culture Medium Ratio | 3:1 (v/v) |

| Number of Extractions | 5 |

| Post-extraction Processing | Reduced pressure evaporation |

Protocol for Extraction:

-

Separate the fungal biomass from the culture medium by vacuum filtration.[4]

-

Perform a liquid-liquid extraction on the culture filtrate using analytical grade ethyl acetate at a 3:1 ratio (EtOAc:filtrate).[4]

-

Repeat the extraction process five times to ensure a comprehensive recovery of the target compound.[4]

-

Combine the organic phases and remove the solvent by evaporation under reduced pressure to yield the crude extract.[4]

Purification by Reversed-Phase HPLC

The crude extract, containing a mixture of metabolites, is subjected to reversed-phase high-performance liquid chromatography (HPLC) for the purification of this compound.

Table 3: HPLC Purification Parameters

| Parameter | Description |

| Chromatography Mode | Reversed-Phase HPLC |

| Column | Phenomenex Luna-C8 (21.2 mm x 25 cm, 7 µm) |

| Sample Preparation | Crude extract dissolved in methanol to 60 mg/mL |

| Injection Volume | 900 µL aliquots |

Protocol for Purification:

-

Dissolve the dried ethyl acetate crude extract in methanol to a concentration of 60 mg/mL.[4]

-

Inject 900 µL aliquots of the dissolved extract onto a reversed-phase HPLC system equipped with a Phenomenex Luna-C8 column.[4]

-

Collect the fractions at regular intervals (e.g., ~0.6 min).

-

Dry the collected fractions using a centrifugal evaporator.

-

Analyze the purity of the fractions, for example, by UPLC-DAD-QTOF analysis, and combine similar fractions.[4]

Yield and Compound Identification

The success of the isolation and purification process is determined by the yield of the pure compound and its structural confirmation.

Table 4: Yield of this compound

| Starting Material | Yield |

| Crude Ethyl Acetate Extract | 363.90 mg |

| Purified this compound (Fraction F17) | 44.6 mg |

The identification of the purified compound as this compound can be confirmed through spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of cyclopiazonic acid by Penicillium commune isolated from dry-cured ham on a meat extract-based substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mac-mod.com [mac-mod.com]

- 4. Antifungal activity of this compound from Antarctic Penicillium against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes: Utilizing Arabidopsis thaliana to Elucidate Cyclopaldic Acid Phytotoxicity

Introduction

Cyclopaldic acid (CA), a primary phytotoxic metabolite produced by fungal pathogens of the genus Seiridium, is a non-specific phytotoxin that can replicate symptoms of canker disease in various plant species.[1][2][3] Arabidopsis thaliana serves as an exceptional model organism for investigating the phytotoxicity of such compounds due to its genetic tractability, rapid life cycle, and high sensitivity to chemical treatments.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing A. thaliana to study the phytotoxic effects and underlying molecular mechanisms of this compound.

Key Applications

-

Whole-plant phytotoxicity assays: Assessing macroscopic effects of this compound on A. thaliana growth and development, including root and stem elongation, and chlorophyll content.

-

Cellular and physiological damage assessment: Quantifying membrane damage, oxidative stress, and inhibition of key physiological processes.

-

Molecular mechanism elucidation: Investigating the impact of this compound on gene expression, particularly genes involved in plant defense, hormone signaling, and programmed cell death.

-

Subcellular target identification: Utilizing protoplasts and microscopy to pinpoint the specific organelles and cellular structures affected by the toxin.

Summary of this compound Effects on Arabidopsis thaliana

This compound has been demonstrated to induce a range of phytotoxic effects in A. thaliana. At micromolar concentrations, it leads to visible symptoms such as leaf chlorosis and growth inhibition.[2] The underlying mechanisms involve the disruption of cellular homeostasis, culminating in programmed cell death.

Data Presentation

Table 1: Effect of this compound on Arabidopsis thaliana Seedling Growth

| Treatment Concentration (µM) | Stem Length Reduction (%) | Root Length Reduction (%) | Reference |

| 10 | Not significant | Significant | [7] |

| 100 | Significant | Significant | [7] |

Table 2: Physiological and Biochemical Effects of this compound on Arabidopsis thaliana

| Parameter | Effect | Concentration (µM) | Reference |

| Root H+ Extrusion | Inhibition | 10 and 100 | [7] |

| Ion Leakage | Induction | Not specified | [1][3] |

| Membrane-lipid Peroxidation | Induction | Not specified | [1][3] |

| Hydrogen Peroxide Production | Induction | Not specified | [1][3] |

| Plasma Membrane H+-ATPase Activity | Inhibition | Not specified | [1][3] |

Table 3: Gene Expression Changes in Arabidopsis thaliana Leaves in Response to this compound

| Gene | Function | Change in Expression | Time Point | Reference |

| WRKY33 | Transcriptional regulator in defense response | Upregulated | 6 and 24 hours | [7] |

| WRKY30 | Transcriptional regulator in defense response | Upregulated | 6 and 24 hours | [7] |

| Jasmonic Acid Biosynthesis Genes | Hormone biosynthesis for defense | Upregulated | Not specified | [7] |

| Senescence-related Genes | Programmed cell death | Upregulated | Not specified | [1][3] |

| Programmed Cell Death Genes | Programmed cell death | Upregulated | Not specified | [1][3] |

Experimental Protocols

Protocol 1: In Vitro Seedling Growth Inhibition Assay

This protocol details the methodology for assessing the impact of this compound on the growth of A. thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Phytagel or Agar

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile water

-

70% (v/v) Ethanol

-

5% (v/v) Sodium hypochlorite solution with 0.05% (v/v) Tween-20

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Pellet the seeds by centrifugation and remove the ethanol.

-

Add 1 mL of 5% sodium hypochlorite solution with Tween-20 and vortex for 10 minutes.

-

Pellet the seeds and wash them five times with sterile water.

-

Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification.

-

-

Plate Preparation:

-

Prepare MS medium according to the manufacturer's instructions, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar or Phytagel.

-

Autoclave the medium and cool it to approximately 50-60°C.

-

Add this compound from the stock solution to the molten medium to achieve the desired final concentrations (e.g., 10 µM and 100 µM). Also, prepare control plates with the solvent alone.

-

Pour the medium into sterile petri dishes and allow them to solidify.

-

-

Seed Plating and Growth:

-

Plate the sterilized and stratified seeds on the prepared MS plates.

-

Seal the plates with parafilm and place them vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

-

-

Data Collection and Analysis:

-

After 7 days of growth, photograph the plates.

-

Measure the primary root length and stem length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

-

Calculate the average and standard deviation for each treatment.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

-

Protocol 2: Root Proton Extrusion Assay

This protocol measures the activity of the plasma membrane H+-ATPase in the roots of A. thaliana seedlings.

Materials:

-

A. thaliana seedlings (grown as described in Protocol 1)

-

Agar indicator medium (0.7% agar, 0.1 mM CaCl2, 5 mM KCl, 0.006% bromocresol purple, pH 6.0)

-

This compound

Procedure:

-

Grow A. thaliana seedlings on control MS medium for 5 days.

-

Prepare the agar indicator medium and pour it into petri dishes.

-

Transfer the seedlings to the surface of the agar indicator medium.

-

Apply droplets of this compound solution (10 µM and 100 µM) or a control solution to the root tips.

-

Incubate the plates in the dark for 12-16 hours.

-

Observe and document the color change of the pH indicator around the roots. A yellow halo indicates proton extrusion (acidification). The size of the halo can be quantified.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for analyzing the expression of target genes in A. thaliana leaves treated with this compound.

Materials:

-

A. thaliana plants (rosette stage, approximately 4 weeks old)

-

This compound solution (e.g., 100 µM) and control solution

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

qRT-PCR instrument

-

Primers for target genes (WRKY33, WRKY30) and a reference gene (e.g., Actin2)

Procedure:

-

Treatment:

-

Apply 5 µL droplets of 100 µM this compound or control solution to the leaves of rosette-stage plants.

-

-

Sample Collection and RNA Extraction:

-

At desired time points (e.g., 6 and 24 hours after treatment), harvest the treated leaves and immediately freeze them in liquid nitrogen.

-

Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a SYBR Green-based master mix.

-

Run the reactions on a qRT-PCR instrument.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

-

Visualizations

Caption: Proposed signaling pathway of this compound phytotoxicity in Arabidopsis thaliana.

References

- 1. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Arabidopsis thaliana: a new test species for phytotoxic bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, the Main Phytotoxic Metabolite of Diplodia cupressi, Induces Programmed Cell Death and Autophagy in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cyclopaldic Acid-Induced Programmed Cell Death

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopaldic acid (CA) is a phytotoxic metabolite produced by certain fungal pathogens. In plant systems, particularly the model organism Arabidopsis thaliana, this compound has been shown to induce a form of programmed cell death (PCD) that is distinct from apoptosis. It primarily triggers vacuole-mediated PCD and autophagy. Key effects observed in plants include the inhibition of the plasma membrane H+-ATPase, disruption of the mitochondrial network, overproduction of reactive oxygen species (ROS), and disgregation of the tonoplast (vacuolar membrane).

While the effects of this compound in animal cells are not as well-characterized, its ability to induce PCD in plants suggests it may have cytotoxic effects in other biological systems. These application notes provide a comprehensive overview of the established methods for assessing this compound-induced cell death in plants, as well as detailed protocols for evaluating various forms of programmed cell death—apoptosis, necroptosis, and pyroptosis—that could be adapted for studying the effects of this compound in animal cell models.

Data Presentation: Quantitative Effects of this compound in Arabidopsis thaliana

The following tables summarize the quantitative data on the physiological effects of this compound on Arabidopsis thaliana.

Table 1: Effect of this compound on Chlorophyll Content

| Treatment Concentration (µM) | Duration | % Reduction in Chlorophyll Content |

| 10 | 3 days | Not specified, but observable chlorosis |

| 100 | 3 days | Significant reduction (quantitative value not specified) |

Table 2: Effect of this compound on Fungal Growth Inhibition

| Fungal Species | Treatment Concentration (µg/mL) | Duration (hours) | % Growth Inhibition |

| Rhizoctonia solani | 100 | 72 | >90% |

| Rhizoctonia solani | 50 | 72 | >70% |

| Macrophomina phaseolina | 100 | 96 | 96.13% |

| Macrophomina phaseolina | 50 | Not specified | >70% |

Signaling Pathways

Known Signaling Pathway of this compound in Arabidopsis thaliana

The following diagram illustrates the known signaling cascade initiated by this compound in Arabidopsis thaliana protoplasts, leading to vacuole-mediated programmed cell death.

Caption: this compound-induced signaling in Arabidopsis thaliana.

General Programmed Cell Death Signaling Pathways

For researchers investigating this compound in animal models, understanding the canonical pathways of apoptosis, necroptosis, and pyroptosis is crucial.

Apoptosis Signaling Pathways (Intrinsic and Extrinsic)

Application Note and Protocol: Measuring Inhibition of Plasma Membrane H+-ATPase by Cyclopaldic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane proton-translocating ATPase (H+-ATPase) is a crucial enzyme in plants and fungi, responsible for establishing and maintaining the electrochemical proton gradient across the plasma membrane.[1][2] This gradient is essential for nutrient uptake, regulation of intracellular pH, and driving cell expansion.[1][2] Consequently, the H+-ATPase represents a promising target for developing novel antifungal agents and herbicides.[2] Cyclopaldic acid, a phytotoxic metabolite produced by certain fungi, has been identified as an inhibitor of plasma membrane H+-ATPase activity.[3][4][5] This document provides a detailed protocol for measuring the inhibitory effect of this compound on plasma membrane H+-ATPase.

Principle

The activity of H+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi). The inhibitory effect of this compound is assessed by comparing the enzyme's activity in the presence and absence of the compound. A common method for Pi quantification is the Fiske and Subbarrow method, which involves the reaction of Pi with ammonium molybdate in the presence of a reducing agent to form a colored complex that can be measured spectrophotometrically.[6]

Quantitative Data Summary

The following table summarizes the reported inhibitory effects of this compound on plasma membrane H+-ATPase activity.

| Compound | Organism | Concentration | % Inhibition | Reference |

| This compound | Arabidopsis thaliana | 100 µM | Almost complete inhibition | [3] |

| Vanadate (Positive Control) | Arabidopsis thaliana | Not specified | Almost complete inhibition | [3] |

Experimental Protocols

This protocol is adapted from established methods for measuring plasma membrane H+-ATPase activity.[7][8]

Isolation of Plasma Membrane Vesicles

Materials:

-

Plant or fungal tissue

-

Homogenization buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT, 1 mM PMSF)

-

Resuspension buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Mortar and pestle or homogenizer

-

Cheesecloth

-

Centrifuge and ultracentrifuge

Procedure:

-

Harvest fresh plant or fungal tissue and wash thoroughly with distilled water.

-

Homogenize the tissue in ice-cold homogenization buffer using a mortar and pestle or a homogenizer.

-

Filter the homogenate through several layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet larger organelles.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction containing plasma membrane vesicles.

-

Discard the supernatant and gently resuspend the pellet in a small volume of ice-cold resuspension buffer.

-

Determine the protein concentration of the vesicle suspension using a standard method (e.g., Bradford assay).

H+-ATPase Activity Assay

Materials:

-

Isolated plasma membrane vesicles

-

Assay buffer (e.g., 30 mM Tris-MES pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM sodium molybdate, 0.02% Brij 58)

-

ATP solution (e.g., 50 mM Tris-ATP)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., sodium orthovanadate)

-

Negative control (solvent used for this compound)

-

Stopping reagent (e.g., 1% (w/v) SDS)

-

Phosphate detection reagent (e.g., Fiske and Subbarrow reagent or Malachite Green)

-

Phosphate standard solution

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound, positive control, or negative control.

-

Add the isolated plasma membrane vesicles to the reaction mixture and pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the ATP solution.

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping reagent.

-

Add the phosphate detection reagent and incubate for color development according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the Fiske and Subbarrow method).

-

Create a standard curve using the phosphate standard solution to determine the amount of Pi released.

-

Calculate the specific activity of the H+-ATPase (e.g., in nmol Pi/mg protein/min) and express the inhibition as a percentage of the control activity.

Visualizations

Signaling Pathway and Inhibition

Caption: Inhibition of H+-ATPase by this compound.

Experimental Workflow

Caption: Experimental Workflow for H+-ATPase Inhibition Assay.

References

- 1. Regulation of the plasma membrane proton pump (H+-ATPase) by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]